2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline
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Overview
Description
2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 2-position, a methyl group at the 7-position, and a 5-phenyl-1,2,4-oxadiazol-3-yl moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions.
Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate nitrile.
Coupling of the Oxadiazole and Quinoline Moieties: The final step involves coupling the oxadiazole ring with the quinoline core, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets:
Antimicrobial Activity: It inhibits bacterial enzymes and disrupts cell wall synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylquinoline: Similar structure but lacks the oxadiazole ring.
3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one: Contains a similar quinoline and oxadiazole moiety but with additional substituents.
Uniqueness
2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring enhances its stability and bioactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
3-(2-chloro-7-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c1-11-7-8-13-10-14(16(19)20-15(13)9-11)17-21-18(23-22-17)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTZXISGFRRTKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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